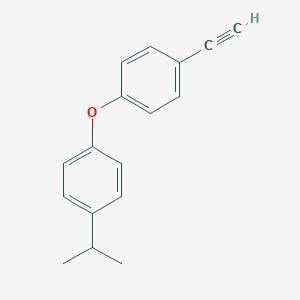

1-Ethynyl-4-(4-isopropylphenoxy)benzene

Beschreibung

1-Ethynyl-4-(4-isopropylphenoxy)benzene is a structurally complex aromatic compound characterized by a central benzene ring substituted with an ethynyl group (–C≡CH) at the 1-position and a phenoxy group (–O–C₆H₄) at the 4-position. The phenoxy moiety is further functionalized with an isopropyl group (–CH(CH₃)₂) at its para position, contributing to steric bulk and modulating electronic properties. This compound belongs to a class of ethynyl-substituted aromatics, which are of interest in materials science due to their conjugated π-systems, enabling applications in organic electronics, liquid crystals, and coordination chemistry .

Key properties inferred from its structure include:

- Electronic Effects: The phenoxy group is electron-donating via resonance, while the ethynyl group enhances conjugation.

- Thermal Stability: Ethynyl-aromatic systems often exhibit high thermal stability, suitable for high-temperature applications.

Eigenschaften

IUPAC Name |

1-ethynyl-4-(4-propan-2-ylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-4-14-5-9-16(10-6-14)18-17-11-7-15(8-12-17)13(2)3/h1,5-13H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKNUJPJVPNSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-(4-isopropylphenoxy)benzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for 1-Ethynyl-4-(4-isopropylphenoxy)benzene are not well-documented, large-scale synthesis would likely follow similar protocols to those used in laboratory settings, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethynyl-4-(4-isopropylphenoxy)benzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethyl-substituted benzene derivatives.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-4-(4-isopropylphenoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 1-Ethynyl-4-(4-isopropylphenoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The molecular targets and pathways involved are typically those associated with the functional groups present in the compound, such as the ethynyl and phenoxy groups.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Observations:

Substituent Electronic Effects: The phenoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing –CF₃ group in Compound 84 . Alkyl substituents (e.g., trans-4-propylcyclohexyl) are electronically neutral but enhance solubility in nonpolar solvents .

– The ethynyl group in all compounds facilitates π-conjugation, critical for charge transport in organic semiconductors.

Steric and Thermal Behavior :

- Bulky substituents like isopropyl or cyclohexyl groups reduce crystallinity, favoring amorphous phases in liquid crystals . – Thermogravimetric analysis (TGA) of similar compounds (e.g., PE2) reveals decomposition temperatures >250°C, suggesting robustness for device integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.